molecular formula C8H8N2O2 B2548975 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one CAS No. 108129-37-9

4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one

Cat. No.: B2548975
CAS No.: 108129-37-9
M. Wt: 164.164
InChI Key: ZNSLUSIEEWIGGC-UHFFFAOYSA-N
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Description

4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one is a heterocyclic compound that features a fused furan and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine with amines or hydrazines to form the desired amino derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potentially different properties and applications.

Scientific Research Applications

4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This structural uniqueness imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-amino-6-methyl-1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-2-5-3-12-8(11)6(5)7(9)10-4/h2H,3H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSLUSIEEWIGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)N)C(=O)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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